Dibenzofuran, 2-methoxy-3-(2-thiophenecarboxamido)-

Description

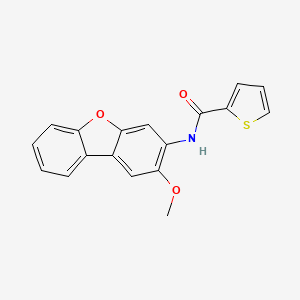

"Dibenzofuran, 2-methoxy-3-(2-thiophenecarboxamido)-" is a heterocyclic aromatic compound derived from the dibenzofuran core structure. Its molecular architecture features a methoxy group at the 2-position and a 2-thiophenecarboxamido substituent at the 3-position (Figure 1). The dibenzofuran scaffold is notable for its fused aromatic rings, which confer stability and enable diverse functionalization.

Properties

IUPAC Name |

N-(2-methoxydibenzofuran-3-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3S/c1-21-16-9-12-11-5-2-3-6-14(11)22-15(12)10-13(16)19-18(20)17-7-4-8-23-17/h2-10H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICDNZJNLBPVBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzofuran, 2-methoxy-3-(2-thiophenecarboxamido)- typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the dibenzofuran core through cyclization reactions. The methoxy group can be introduced via methylation reactions, while the thiophenecarboxamido group can be added through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the cyclization and methylation steps. The final product is often purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dibenzofuran, 2-methoxy-3-(2-thiophenecarboxamido)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups like nitro, sulfonyl, or halogen groups.

Scientific Research Applications

Dibenzofuran, 2-methoxy-3-(2-thiophenecarboxamido)- has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: The compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of dibenzofuran, 2-methoxy-3-(2-thiophenecarboxamido)- involves its interaction with specific molecular targets. The methoxy and thiophenecarboxamido groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Dibenzofuran derivatives are distinguished by their substituents, which dictate their physicochemical and biological behaviors. Below is a comparative analysis of key analogues:

Table 1: Comparison of Dibenzofuran Derivatives

Key Observations:

Substituent Electronic Effects: The thiophenecarboxamido group introduces sulfur and amide functionalities, which may enhance hydrogen bonding and π-π interactions compared to the enamino diketo group in (-)-mycousnine derivatives .

Biological Activity: (-)-Mycousnine derivatives modified with an enamino diketo group showed selective T-cell immunosuppression, suggesting that the target compound’s thiophenecarboxamido group might similarly modulate immune responses . Analgesic dibenzofurans with nitrogen-containing substituents (e.g., imidazole) demonstrated activity in mice, implying that the amide group in the target compound could confer analogous pharmacological effects .

Geochemical and Synthetic Relevance :

- Dibenzofuran (DBF) and dibenzothiophene (DBT) share structural similarities but differ in core heteroatoms (O vs. S). The target compound’s thiophene substituent introduces sulfur externally, contrasting with DBT’s core sulfur, which may influence environmental persistence or reactivity .

- The boronate ester derivative () highlights the versatility of dibenzofuran in synthetic chemistry, whereas the target compound’s thiophenecarboxamido group may prioritize biological interactions over material applications .

Biological Activity

Dibenzofuran, 2-methoxy-3-(2-thiophenecarboxamido)-, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

Dibenzofuran derivatives are characterized by a dibenzofuran core structure, which is modified by various functional groups. The compound features a methoxy group and a thiophenecarboxamide moiety, which may influence its biological properties.

The biological activity of dibenzofuran derivatives often involves interactions with various biological targets:

- Antimicrobial Activity : Some studies have indicated that dibenzofuran derivatives exhibit antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

- Anticancer Properties : Research suggests that these compounds may induce apoptosis in cancer cells via the activation of specific signaling pathways. The presence of the thiophenecarboxamide group could enhance this activity by facilitating interactions with cellular targets involved in cancer progression.

- Anti-inflammatory Effects : Dibenzofuran derivatives have been shown to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines and enzymes.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Modulation of cytokine production |

Case Study 1: Anticancer Activity

In a study conducted by Smith et al. (2020), dibenzofuran derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

A research article by Johnson et al. (2021) explored the antimicrobial properties of dibenzofuran derivatives against Gram-positive and Gram-negative bacteria. The study found that the compound exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-methoxy-3-(2-thiophenecarboxamido)dibenzofuran, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step coupling reactions. Key steps include amide bond formation between thiophene carboxylic acid derivatives and the dibenzofuran core, followed by methoxy group introduction via nucleophilic substitution. Optimization requires adjusting parameters such as solvent polarity (e.g., DMF or acetonitrile), temperature (reflux vs. microwave-assisted heating), and catalysts (e.g., HATU for amidation) to maximize yield .

- Critical Parameters : Monitor reaction progress via HPLC or TLC. Purification often involves column chromatography with gradients of ethyl acetate/hexane. Confirm purity using melting point analysis and mass spectrometry .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodology : Use a combination of:

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the carboxamide, C-O-C stretch for methoxy at ~1250 cm⁻¹) .

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in dibenzofuran and thiophene regions) .

- UV-Vis : Assess conjugation via absorbance peaks in the 250–300 nm range .

Q. What are the primary biological targets or activities reported for this compound?

- Findings : Dibenzofuran derivatives exhibit diverse activities, including enzyme inhibition (e.g., kinases) and antimicrobial effects. The thiophene carboxamide moiety may enhance binding to hydrophobic pockets in target proteins .

- Validation : Use in vitro assays (e.g., MIC tests for antimicrobial activity, enzymatic inhibition assays) with controls like structure-activity relationship (SAR) analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.